molecular formula C21H29N5O4 B2831755 8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 919020-02-3

8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2831755
CAS No.: 919020-02-3
M. Wt: 415.494
InChI Key: XHEMEPJWBLLQPT-UHFFFAOYSA-N
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Description

8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is notable for its intricate structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like urea and cyanoacetic acid.

    Substitution Reactions: The introduction of the sec-butylamino group at the 8-position and the 3-(3,4-dimethylphenoxy)-2-hydroxypropyl group at the 7-position involves nucleophilic substitution reactions. These reactions often require the use of strong bases and controlled temperatures to ensure selective substitution.

    Methylation: The methyl group at the 3-position is typically introduced through a methylation reaction using methyl iodide or a similar methylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the 3-(3,4-dimethylphenoxy)-2-hydroxypropyl moiety can be oxidized to form a ketone.

    Reduction: The same hydroxyl group can be reduced to form an alkane.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alkane derivative.

    Substitution: Formation of various substituted purine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study the reactivity of purine derivatives and their interactions with various reagents.

Biology

In biological research, it is used to investigate the effects of purine derivatives on cellular processes, including enzyme inhibition and receptor binding.

Medicine

Medically, this compound is explored for its potential therapeutic effects, particularly in the treatment of diseases where purine metabolism is disrupted, such as certain types of cancer and gout.

Industry

In the industrial sector, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. It can also modulate receptor activity by binding to receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: Another purine derivative with stimulant effects.

    Theophylline: Used in the treatment of respiratory diseases.

    Adenosine: A naturally occurring purine nucleoside involved in energy transfer.

Uniqueness

8-(sec-butylamino)-7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine and theophylline, this compound has a more complex structure, leading to different reactivity and potential therapeutic applications.

Properties

IUPAC Name

8-(butan-2-ylamino)-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-6-14(4)22-20-23-18-17(19(28)24-21(29)25(18)5)26(20)10-15(27)11-30-16-8-7-12(2)13(3)9-16/h7-9,14-15,27H,6,10-11H2,1-5H3,(H,22,23)(H,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEMEPJWBLLQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC2=C(N1CC(COC3=CC(=C(C=C3)C)C)O)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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